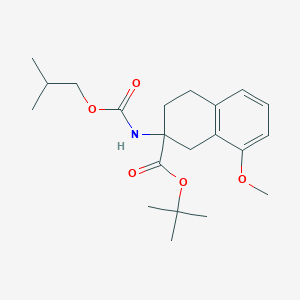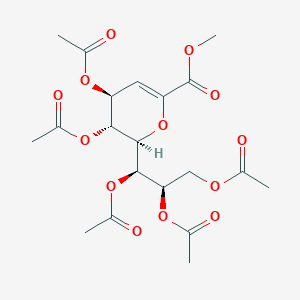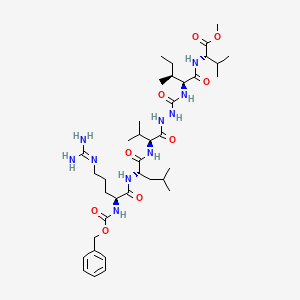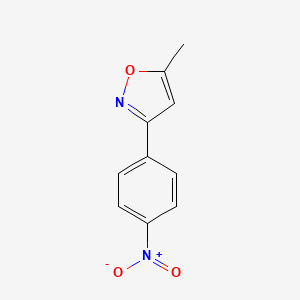
3-(4-Nitro-phenyl)-5-methyl-isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitro-phenyl)-5-methyl-isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a 4-nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-phenyl)-5-methyl-isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and generate minimal waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-phenyl)-5-methyl-isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole-linked glyco-conjugates.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) or ruthenium (II) .
Major Products Formed
Major products formed from these reactions include 3,5-disubstituted isoxazoles, isoxazole-linked glyco-conjugates, and various substituted derivatives .
Scientific Research Applications
3-(4-Nitro-phenyl)-5-methyl-isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Nitro-phenyl)-5-methyl-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . It can also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Nitro-phenyl)-5-methyl-isoxazole include:
- 5-Methyl-3-(4-aminophenyl)isoxazole
- 5-Methyl-3-(4-chlorophenyl)isoxazole
- 5-Methyl-3-(4-bromophenyl)isoxazole .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of a methyl group at the 5-position and a 4-nitrophenyl group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-10(11-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
InChI Key |
RFFBZGTZXSTTNK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


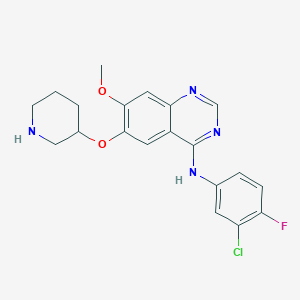
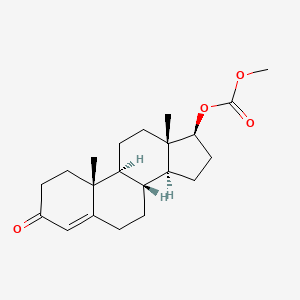
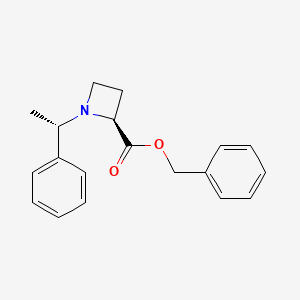
![2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one](/img/structure/B1641463.png)
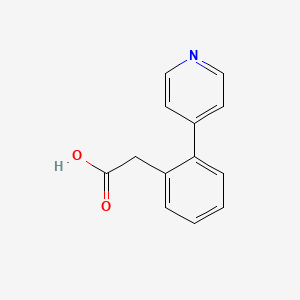
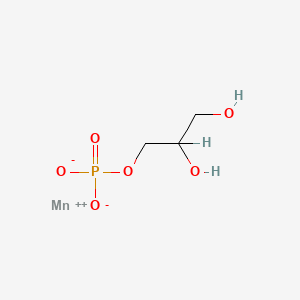
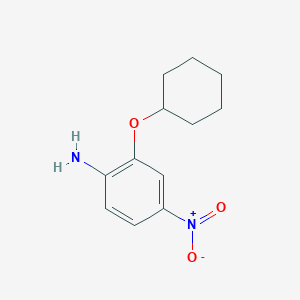
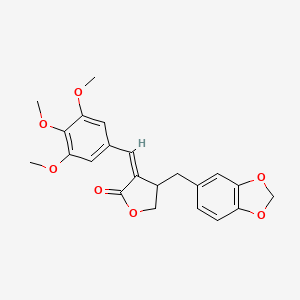

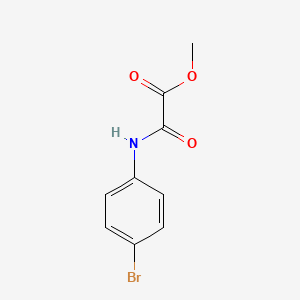
![N-[(2R,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1641479.png)
